Avadomide Hydrochloride

Hematologic Oncology Cereblon Modulation DLBCL

Researchers studying GCB-DLBCL often find lenalidomide insufficient due to its ABC-subtype preference. Avadomide hydrochloride (CC-122) overcomes this gap with cell-of-origin independent activity. • 10× greater anti-proliferative & immunomodulatory activity vs lenalidomide • 100× greater anti-angiogenic potency • Reduces tumor growth in WSU-DLCL2 GCB-DLBCL xenografts. Supplied as ≥98% pure solid with full QC documentation.

Molecular Formula C14H15ClN4O3
Molecular Weight 322.75 g/mol
CAS No. 1398053-45-6
Cat. No. B605696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvadomide Hydrochloride
CAS1398053-45-6
SynonymsCC 122 HCl;  CC-122;  CC122, Avadomide HCl;  Avadomide hydrochloride
Molecular FormulaC14H15ClN4O3
Molecular Weight322.75 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl
InChIInChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H
InChIKeyBVJRNKXVSYLNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avadomide Hydrochloride (CC-122): A Distinct Cereblon Modulator for Hematologic Oncology Procurement


Avadomide hydrochloride (CAS 1398053-45-6; development code CC-122) is a non-phthalimide cereblon E3 ligase modulator (CELMoD) and a first-in-class pleiotropic pathway modifier (PPM) [1]. It binds to cereblon (CRBN), the substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4CRBN), and promotes the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Aiolos (IKZF3) and Ikaros (IKZF1) [2]. This degradation triggers an interferon (IFN)-stimulated gene signature independent of IFN-α, -β, and -γ production, resulting in apoptosis in diffuse large B-cell lymphoma (DLBCL) cells and immunomodulatory T-cell effects [3].

Non-phthalimide CELMoD scaffold for cereblon-dependent protein degradation studies
Pleiotropic pathway modifier with reported Aiolos/Ikaros degradation signature
Cell-of-origin independent activity in ABC and GCB DLBCL models

Avadomide vs. Lenalidomide and Pomalidomide: Key Differentiators for Procurement


Although lenalidomide and pomalidomide share cereblon as a molecular target and are FDA-approved immunomodulatory drugs (IMiDs) for multiple myeloma and myelodysplastic syndromes, their activity profiles differ fundamentally from avadomide [1]. Avadomide is a non-phthalimide analog with a distinct chemical scaffold that confers quantitatively different degradation kinetics, cell-of-origin activity spectrum, and clinical safety profile [2]. Crucially, lenalidomide exhibits preferential activity against activated B-cell (ABC) subtype DLBCL, whereas avadomide demonstrates comparable antitumor activity in both ABC and germinal center B-cell (GCB) DLBCL subtypes [3]. This mechanistic divergence precludes generic substitution without loss of efficacy in GCB-DLBCL applications. The evidence below provides the quantitative basis for this selection decision.

Key Differentiator
Substitution Risk with Lenalidomide / Pomalidomide
Non-phthalimide chemical scaffold
Phthalimide-based IMiDs may exhibit different degradation kinetics and neo-substrate profiles
Broad DLBCL subtype activity (ABC + GCB)
Lenalidomide shows ABC-selective activity; GCB model response may be lost
Higher anti-angiogenic and immunomodulatory potency in reported comparisons
Comparable pathway engagement may not be achieved at equivalent concentrations

Avadomide (CC-122): Quantitative Differentiation Evidence


Anti-Proliferative Potency in B-Lineage Cells

Avadomide (CC-122) exhibits significantly greater anti-proliferative activity against B-lineage cells than lenalidomide, with a 10-fold difference in potency reported [1]. This differential activity is attributed to avadomide's enhanced capacity to promote cereblon-dependent degradation of Aiolos (IKZF3) and Ikaros (IKZF1), transcription factors critical for B-cell malignancy survival.

Anti-Proliferative Potency
Head-to-head
10× greater vs lenalidomide in B-lineage cells
Supports B-cell malignancy model selection
Degradation of Aiolos/Ikaros dependent; assay context review needed
Hematologic Oncology Cereblon Modulation DLBCL

Anti-Angiogenic Activity

Avadomide demonstrates a striking 100-fold greater anti-angiogenic activity compared to lenalidomide in functional angiogenesis assays [1]. This pronounced difference in vascular modulation activity may confer distinct utility in angiogenesis-dependent tumor models or combination strategies targeting the tumor microenvironment.

Anti-Angiogenic Activity
Head-to-head
100× greater vs lenalidomide in angiogenesis assays
Relevant for vascularized tumor model studies
Functional angiogenesis endpoint context
Angiogenesis Inhibition Cereblon Modulation Tumor Microenvironment

Immunomodulatory Potency in T-Cell Activation

In head-to-head functional assessments, avadomide exhibits 10-fold greater immunomodulatory activity than lenalidomide [1]. This includes enhanced stimulation of IL-2 production in primary T cells and more robust degradation of Aiolos and Ikaros in T-cell populations, translating to amplified immunostimulatory effects [2].

Immunomodulatory Potency
Head-to-head
10× greater vs lenalidomide in T-cell IL-2 induction
Supports T-cell immunomodulatory pathway research
Enhanced Ikaros/Aiolos degradation reported in T-cell populations
Immunomodulation T-Cell Biology Cytokine Induction

Cell-of-Origin Independent Activity in DLBCL Subtypes

Avadomide induces apoptosis in both activated B-cell (ABC) and germinal center B-cell (GCB) DLBCL cell lines, demonstrating cell-of-origin independent antilymphoma activity [1]. In contrast, lenalidomide exhibits preferential activity restricted to the ABC subtype of DLBCL [2]. In vivo, avadomide (3 or 30 mg/kg once daily) significantly decreased tumor growth in both OCI-LY10 ABC-DLBCL xenografts (P = .028 and P < .001, respectively) and WSU-DLCL2 GCB-DLBCL xenografts [3].

DLBCL Subtype Spectrum
Cross-study
Active in ABC and GCB DLBCL xenografts; lenalidomide ABC-selective
Pan-DLBCL cereblon modulator research fit
Tumor growth reduction P
Biomarker-Stratified PFS
Phase I context
6 months vs 1.5 months median PFS (classifier-positive vs negative)
Reported endpoint context in classifier-defined subgroups
Trial NCT01421524; n=32 / n=37; context-dependent interpretation
Dosing Schedule Context
Phase I evidence
5/7-day intermittent schedule achieved higher dose intensity than continuous daily
Schedule-dependent exposure context for preclinical translation
Mean weekly dose intensity 19 vs 16.5 mg/week; tolerability context review
DLBCL Cell-of-Origin GCB Lymphoma ABC Lymphoma

Clinical Efficacy in Relapsed/Refractory DLBCL by Biomarker Status

In the phase I CC-122-ST-001 trial (NCT01421524), avadomide monotherapy demonstrated differential clinical benefit based on tumor microenvironment gene expression classifier status. In classifier-positive DLBCL patients (defined by enriched T-cell and macrophage infiltration), median progression-free survival (PFS) was 6 months (n=32), compared with 1.5 months in classifier-negative patients (n=37) [1]. This 4-fold difference identifies a biomarker-defined patient subset with superior benefit.

Biomarker-Stratified PFS
Phase I context
6 months vs 1.5 months median PFS (classifier-positive vs negative)
Reported endpoint context in classifier-defined subgroups
Trial NCT01421524; n=32 / n=37; context-dependent interpretation
Relapsed/Refractory DLBCL Clinical Trial Biomarker

Optimal Intermittent Dosing Schedule

Clinical evaluation of avadomide dosing schedules in the CC-122-ST-001 study identified the intermittent 5/7-day schedule as the most well-tolerated, enabling increased dose intensity. Mean weekly dose intensity was 16.5 mg/week with continuous 3 mg daily dosing, compared with 19 mg/week with 4 mg intermittent 5/7-day dosing [1]. The recommended phase II dose was established as avadomide 3 mg formulated capsule administered on a 5/7-day schedule in 28-day cycles [2].

Dosing Schedule Context
Phase I evidence
5/7-day intermittent schedule achieved higher dose intensity than continuous daily
Schedule-dependent exposure context for preclinical translation
Mean weekly dose intensity 19 vs 16.5 mg/week; tolerability context review
Dosing Optimization Tolerability Phase I Clinical Trial

Recommended Application Scenarios for Avadomide


GCB-Subtype DLBCL Preclinical Research

For investigators studying germinal center B-cell (GCB) DLBCL models, avadomide provides cell-of-origin independent activity that lenalidomide cannot deliver [1]. Avadomide (3 or 30 mg/kg once daily) significantly decreases tumor growth in WSU-DLCL2 GCB-DLBCL xenografts [2], whereas lenalidomide shows preferential activity restricted to ABC-subtype DLBCL. This scenario directly leverages the evidence in Evidence_Items 4 and 5 that demonstrate avadomide's broad-spectrum antilymphoma activity.

High-Potency Aiolos/Ikaros Degradation Studies

When experimental protocols require maximal degradation of Aiolos (IKZF3) and Ikaros (IKZF1) at lower compound concentrations, avadomide's 10-fold greater anti-proliferative activity and 10-fold greater immunomodulatory activity over lenalidomide [1] provide enhanced sensitivity and expanded dynamic range for mechanistic studies. This scenario applies directly to the quantitative differentiation established in Evidence_Items 1 and 3.

Angiogenesis-Dependent Tumor Microenvironment Investigations

For research programs focused on anti-angiogenic mechanisms or evaluating cereblon modulator effects on the tumor vasculature, avadomide's 100-fold greater anti-angiogenic activity compared to lenalidomide [1] makes it the compound of choice. Lenalidomide or pomalidomide substitution would require substantially higher concentrations to achieve comparable vascular effects, potentially introducing off-target confounding. This scenario stems directly from Evidence_Item 2.

Biomarker-Guided DLBCL Translational Research

Investigators developing biomarker-stratified approaches for DLBCL can utilize avadomide's differential clinical activity profile: classifier-positive patients (enriched T-cell/macrophage tumor microenvironment) achieve median PFS of 6 months versus 1.5 months in classifier-negative patients [1]. This 4-fold PFS difference provides a robust efficacy differential for validating predictive biomarkers or optimizing patient selection strategies in translational studies. This scenario is directly supported by Evidence_Item 5.

Application
Selection Property
Validation Focus
GCB DLBCL model studies
Broad DLBCL subtype activity
GCB xenograft tumor growth response
Aiolos/Ikaros degradation research
Reported degradation potency context
IKZF1/IKZF3 degradation endpoint validation
Tumor microenvironment angiogenesis studies
Reported anti-angiogenic activity
Functional angiogenesis assay response
Biomarker-stratified DLBCL translational research
Classifier-dependent endpoint profile
PFS endpoint by tumor microenvironment classifier

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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